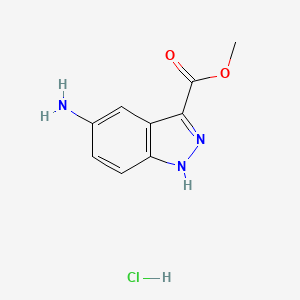

Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13715469

Molecular Formula: C9H10ClN3O2

Molecular Weight: 227.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClN3O2 |

|---|---|

| Molecular Weight | 227.65 g/mol |

| IUPAC Name | methyl 5-amino-1H-indazole-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H9N3O2.ClH/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8;/h2-4H,10H2,1H3,(H,11,12);1H |

| Standard InChI Key | QDQVOAUKZSECCV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NNC2=C1C=C(C=C2)N.Cl |

| Canonical SMILES | COC(=O)C1=NNC2=C1C=C(C=C2)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride features a fused bicyclic indazole core with substituents at the 3- and 5-positions. The indazole ring system consists of a benzene ring fused to a pyrazole moiety, with a methyl carboxylate group at position 3 and an amino group at position 5. The hydrochloride salt enhances the compound’s solubility in polar solvents, a property critical for its utility in drug formulation .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClN₃O₂ |

| Molecular Weight | 235.65 g/mol |

| IUPAC Name | methyl 5-amino-1H-indazole-3-carboxylate; hydrochloride |

| SMILES | COC(=O)C1=NNC2=C1C=C(C=C2)N.Cl |

| InChI Key | QDQVOAUKZSECCV-UHFFFAOYSA-N |

| Purity (Typical) | ≥95% |

The planar indazole ring facilitates π-π stacking interactions with biological targets, while the amino and carboxylate groups enable hydrogen bonding and ionic interactions .

Spectral Characteristics

-

NMR: The proton NMR spectrum exhibits signals for the methyl ester (δ ~3.9 ppm), aromatic protons (δ 6.5–8.0 ppm), and the amino group (δ ~5.2 ppm, broad).

-

Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 235.65 [M+H]⁺, consistent with the molecular formula .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process: esterification of the parent carboxylic acid followed by salt formation.

Step 1: Esterification of 5-Amino-1H-Indazole-3-Carboxylic Acid

A solution of 5-amino-1H-indazole-3-carboxylic acid in methanol undergoes acid-catalyzed esterification. Sulfuric acid (0.16 mL per 5 g substrate) is added, and the mixture is refluxed for 16 hours. Post-reaction, the crude product is purified via extraction with ethyl acetate and aqueous sodium bicarbonate, yielding the methyl ester with >90% efficiency .

Step 2: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), precipitating the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity .

Table 2: Optimized Reaction Conditions

| Parameter | Condition |

|---|---|

| Esterification Catalyst | H₂SO₄ (3 mol%) |

| Reaction Temperature | Reflux (65–70°C) |

| Reaction Time | 16 hours |

| Salt Precipitation Solvent | Ethanol/Water (3:1) |

Biological Activities and Mechanistic Insights

Antimicrobial and Antiviral Properties

Indazole derivatives are known to inhibit viral proteases and bacterial topoisomerases. The amino and carboxylate groups in this compound may chelate metal ions essential for microbial enzymes, disrupting their function .

Applications in Pharmaceutical Development

Role as a Building Block

This compound is a key intermediate in synthesizing kinase inhibitors and protease inhibitors. Its reactivity allows for:

-

Nucleophilic Substitution: The amino group undergoes acylation or sulfonation to introduce pharmacophores.

-

Metal-Catalyzed Couplings: Suzuki-Miyaura reactions modify the indazole ring for target-specific drug design .

Table 3: Derivatives and Their Therapeutic Targets

| Derivative Structure | Target Protein | Application |

|---|---|---|

| 5-Amino-3-(pyridin-2-yl)indazole | EGFR Kinase | Non-Small Cell Lung Cancer |

| 3-Carboxamide Analogues | HIV-1 Protease | Antiretroviral Therapy |

Comparative Analysis with Analogous Compounds

Structural Modifications and Bioactivity

Comparative studies highlight the impact of substituent positioning on efficacy:

Table 4: Comparison with Related Indazoles

| Compound | Substituents | Solubility (mg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| Methyl 5-amino-1H-indazole-3-carboxylate | 1H, 3-COOCH₃, 5-NH₂ | 12.4 (in H₂O) | 0.041* |

| Methyl 5-amino-2-methyl-1H-indazole-3-carboxylate | 2-CH₃, 3-COOCH₃, 5-NH₂ | 8.9 (in H₂O) | 0.56* |

| 5-Nitro-1H-indazole-3-carboxylic acid | 3-COOH, 5-NO₂ | 2.1 (in H₂O) | >50 |

*Data for non-hydrochloride forms; solubility enhanced in hydrochloride salts .

The 1H tautomer (vs. 2H) improves binding to ATP pockets in kinases due to reduced steric hindrance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume